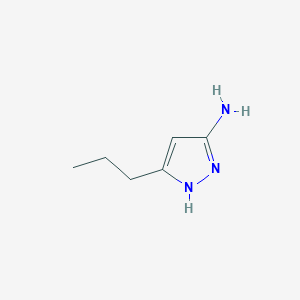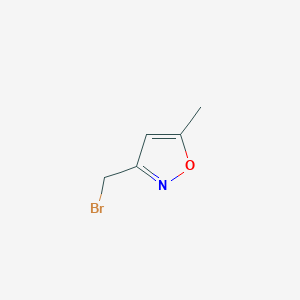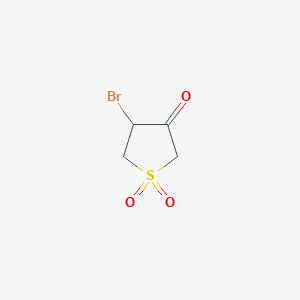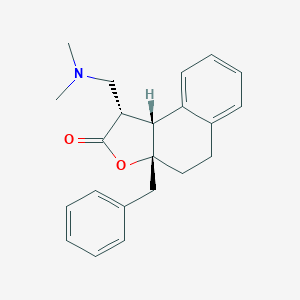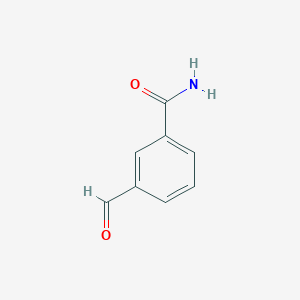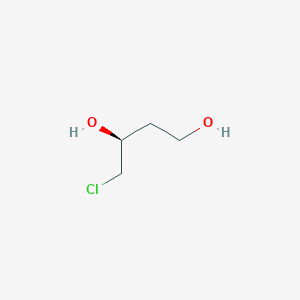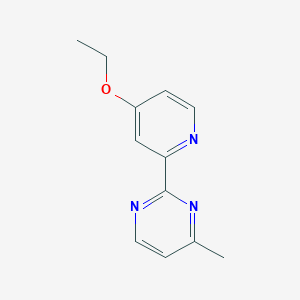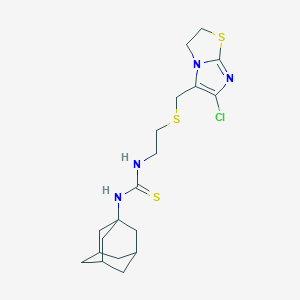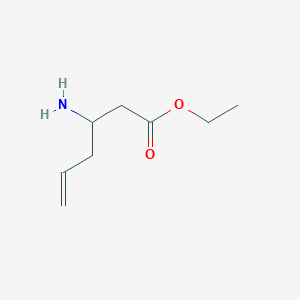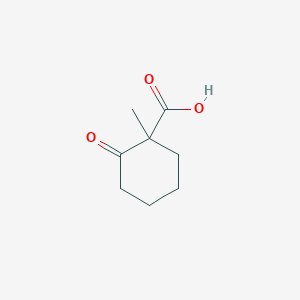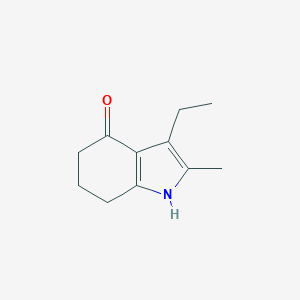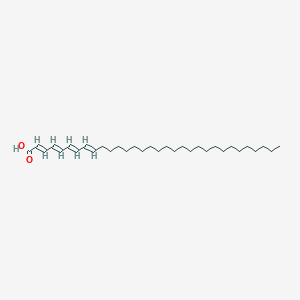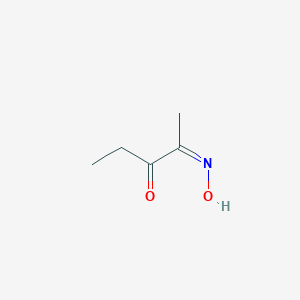![molecular formula C14H17BrO2 B138518 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane CAS No. 125962-61-0](/img/structure/B138518.png)
8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane is a chemical compound characterized by its unique spirocyclic structure. This compound contains a bromophenyl group attached to a dioxaspirodecane ring system. The presence of the bromine atom in the phenyl ring imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane typically involves the reaction of 4-bromophenyl derivatives with dioxaspirodecane precursors. One common method includes the use of 1,1-pentamethylene oxalic acid and urea, which react under controlled conditions to form the desired spirocyclic structure . The reaction is carried out at temperatures ranging from 150-200°C for 0.5-2 hours, followed by recrystallization to obtain the pure compound.
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are employed to achieve the desired quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate are used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to the formation of different spirocyclic compounds .
Applications De Recherche Scientifique
8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The spirocyclic structure allows the compound to fit into specific binding sites, influencing biological processes at the molecular level .
Comparaison Avec Des Composés Similaires
- 8-((4-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane
- 8-(3-Bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane
Comparison: Compared to similar compounds, 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane is unique due to its specific bromophenyl substitution pattern and spirocyclic structure. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
IUPAC Name |
8-(4-bromophenyl)-1,4-dioxaspiro[4.5]decane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO2/c15-13-3-1-11(2-4-13)12-5-7-14(8-6-12)16-9-10-17-14/h1-4,12H,5-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTMLVRRXAEMKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C3=CC=C(C=C3)Br)OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439369 |
Source


|
| Record name | 8-(4-Bromophenyl)-1,4-dioxasprio[4,5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125962-61-0 |
Source


|
| Record name | 8-(4-Bromophenyl)-1,4-dioxasprio[4,5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
